TFA-ap-dU
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-N-[3-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O6/c15-14(16,17)12(24)18-3-1-2-7-5-20(13(25)19-11(7)23)10-4-8(22)9(6-21)26-10/h5,8-10,21-22H,3-4,6H2,(H,18,24)(H,19,23,25)/t8-,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKMZBZCHQQZRJ-IVZWLZJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C#CCNC(=O)C(F)(F)F)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical and Molecular Interactions of Tfa Ap Du Modified Nucleic Acids
Incorporation and Integration of TFA-ap-dU into DNA and RNA Strands
The incorporation and integration of modified nucleosides like this compound into DNA and RNA strands are primarily achieved through enzymatic synthesis, leveraging the catalytic activity of DNA and RNA polymerases. These enzymes are capable of utilizing modified deoxynucleotide triphosphates (dNTPs) as substrates, allowing for the creation of nucleic acid molecules with altered chemical properties sigmaaldrich.com. For instance, a related compound, 7-TFA-ap-7-Deaza-dA, has been explicitly noted for its utility in the synthesis of deoxyribonucleic acid or nucleic acid, suggesting a similar applicability for this compound fishersci.ca.
During the polymerization process, DNA polymerases add nucleotides to the 3' end of a growing DNA strand, using a template strand to direct the sequence fishersci.fi. The efficiency of incorporation of modified nucleotides can vary depending on the specific polymerase and the nature of the modification sigmaaldrich.com. The presence of the trifluoroacetyl group and the aminopropyl linker in this compound introduces steric and electronic factors that can influence the recognition and catalytic efficiency of these enzymes. Researchers often explore various polymerases, such as Taq, Vent (exo-), DeepVent (exo-), and KOD XL DNA polymerases, to identify those most effective at incorporating modified substrates sigmaaldrich.com.
Impact on Nucleic Acid Structure and Stability in Duplexes and Other Higher-Order Architectures
The introduction of chemical modifications, such as this compound, into nucleic acid strands can significantly alter their structural characteristics and thermodynamic stability. DNA base modifications can affect the primary structure of DNA and influence global genome processes by changing the hydrophobicity of the major groove, introducing steric hindrance, and altering base pair stacking, structure, and mechanical properties of the DNA double helix.
Recognition and Processing by DNA/RNA Modifying Enzymes
The unique chemical structure of this compound impacts its interactions with various DNA and RNA modifying enzymes, including polymerases, reverse transcriptases, nucleases, and DNA repair enzymes.
DNA polymerases are central to DNA replication and sequencing, extending DNA strands by incorporating dNTPs complementary to a template fishersci.fi. Modified deoxynucleotide triphosphates can serve as substrates for these enzymes, enabling the enzymatic synthesis of modified DNA sigmaaldrich.com. The efficiency of incorporation of such modified nucleotides can be influenced by the specific polymerase used and the nature of the modification, with some polymerases showing better perception of pyrimidine-nature substrates sigmaaldrich.com.
Nucleases are enzymes that cleave phosphodiester bonds within nucleic acids, while DNA repair enzymes are crucial for maintaining genome integrity by identifying and correcting DNA lesions. The chemical modifications present in this compound can affect its susceptibility to enzymatic degradation and recognition by repair pathways.
For instance, the installation of a fluorine atom at the 2′-position of a nucleotide can make it more resistant to base removal by DNA glycosylases, as it destabilizes the oxocarbenium ion transition state formed during glycosylase-catalyzed glycosidic bond hydrolysis. While many chemical modifications connected through phosphodiester bonds are generally cleaved by most exonucleases, some modifications can provide modest inhibition. The bulky and fluorinated nature of this compound suggests it may exhibit altered behavior with nucleases and DNA repair enzymes compared to canonical nucleotides, potentially increasing its stability against degradation or affecting its recognition as a substrate or lesion by repair machinery.
Nucleotide flipping is a fundamental conformational change employed by a wide range of proteins and enzymes, where one or more nucleotides rotate out of the DNA or RNA helical stack into an enzyme's active site or binding pocket. Fluorinated nucleotide analogs, such as 2'-fluoro-2'-deoxyuridine (dU2'F) and 2'-fluorothymidine (B3257617) (dT2'F), have emerged as powerful probes for studying these mechanisms, particularly using 19F Nuclear Magnetic Resonance (NMR) spectroscopy.
The utility of 19F NMR stems from the absence of fluorine in most biomolecules, the 100% natural abundance of 19F, and its hypersensitivity to the local chemical environment, leading to a wide range of chemical shifts. By incorporating a fluorine atom at the 2' position of a nucleotide, researchers can monitor distinct 19F chemical shifts corresponding to the stacked (intrahelical) and flipped (extrahelical) conformations of the nucleotide, thereby determining the relative population in each state. This approach has been successfully applied to study enzymes like thymine (B56734) DNA glycosylase (TDG), which excises mismatched or damaged nucleotides by employing a base-flipping strategy. The crystal structure of a TDG-DNA complex containing a flipped 2′-fluoroarabino analogue of dU further supports the relevance of these probes. Given that this compound contains a fluorine atom, it is a highly relevant analog for similar studies aimed at understanding the dynamics and mechanisms of nucleotide flipping in various enzymatic processes.
| Fluorinated Nucleotide Analog | Enzyme Studied | Method | Key Observation |
| 2'-F-dT, 2'-F-dU | TDG | 19F NMR | Distinct 19F chemical shifts for stacked and flipped conformations, revealing relative populations |
| 2'-fluoroarabino analogue of dU | TDG | X-ray Crystallography | Flipped conformation observed in enzyme-DNA complex |
| 2'-F-U, 2'-F-T | TDG | 19F NMR | Equilibrium between stacked and flipped nucleotide determined by signal intensity |
Molecular Interactions with Protein Targets and Other Biomolecules
The presence of the trifluoroacetyl (TFA) group in this compound suggests potential molecular interactions with protein targets and other biomolecules. Trifluoroacetic acid itself is commonly used in organic chemistry and as an ion-pairing reagent in high-performance liquid chromatography (HPLC) to reduce non-specific protein binding, primarily by protonating acidic silanol (B1196071) groups on silica (B1680970) surfaces and ion-pairing with positive charges on proteins. This indicates a capacity for TFA to interact with charged and hydrophobic regions of proteins.
Furthermore, TFA has been shown to probe specific interactions in coacervating bioinspired peptide systems, influencing their liquid-liquid phase separation behavior. Solid-state NMR spectroscopy has revealed distinct binding modes of TFA with peptides, including structured, dipolar-ordered complexes formed by the intercalation of one TFA molecule between stacked aromatic rings, which can contribute to the stabilization of condensed phases.
Extrapolating from these observations, this compound, with its integrated TFA moiety and aminopropyl linker, could exhibit specific molecular interactions with various protein targets. The aminopropyl linker provides a flexible attachment point, while the TFA group could engage in hydrophobic interactions, hydrogen bonding, or electrostatic interactions with biomolecules. Such modified nucleotides are often designed for applications in aptamer technology, where nucleic acid aptamers are selected to bind specific target molecules with high affinity and specificity sigmaaldrich.com. The unique chemical handle provided by this compound could facilitate its use as a probe for studying protein-nucleic acid interactions, or potentially as a component in the design of novel nucleic acid-based therapeutics or diagnostics with tailored binding properties.
Applications of Tfa Ap Du and Its Analogs in Advanced Biological Research
As Probes for Investigating Nucleic Acid Function and Damage Pathways
Modified nucleosides that mimic DNA lesions are invaluable for studying the intricate cellular processes of DNA repair and replication. By incorporating stable analogs of transient species like abasic sites into synthetic oligonucleotides, researchers can trap and analyze the interactions between DNA and cellular machinery.
Use in DNA Sequencing Methodologies as Dye Terminators
Dye-terminator sequencing, a cornerstone of modern genetics developed from the original Sanger method, relies on the incorporation of modified dideoxynucleotides (ddNTPs) to terminate DNA synthesis. wikipedia.org Each of the four ddNTPs (ddATP, ddGTP, ddCTP, ddTTP) is labeled with a distinct fluorescent dye. libretexts.orglibretexts.org When a DNA polymerase incorporates one of these dye-labeled ddNTPs into a growing DNA strand, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thereby terminating the chain. wikipedia.org
The effectiveness of this method depends on the DNA polymerase's ability to incorporate these modified nucleotides. While TFA-ap-dU itself is a deoxyuridine analog, a hypothetical dideoxy version (TFA-ap-ddU) could theoretically be used as a chain terminator. Its utility would depend on several factors:
Polymerase Recognition : The DNA polymerase must be able to recognize and incorporate the abasic site analog opposite a base in the template strand. Polymerases often follow an "A-rule," preferentially inserting an adenine (B156593) opposite an abasic site.
Linker and Dye Compatibility : A fluorescent dye would need to be attached via a linker arm. The entire structure (analog + linker + dye) must fit within the enzyme's active site without abolishing its terminator function. nih.gov
Termination Efficiency : The incorporation must reliably terminate synthesis to produce a clean signal.
Development and Application in Detection and Quantification of DNA Abasic Sites (AP sites)
Apurinic/apyrimidinic (AP) sites are one of the most common forms of DNA damage, arising from spontaneous base loss or as intermediates in the base excision repair (BER) pathway. pnas.orgbiosyn.com The deoxyribose sugar at an AP site exists in equilibrium between a cyclic hemiacetal form and an open-ring form which contains a reactive aldehyde group. researchgate.net This aldehyde provides a unique chemical handle for detection.
The most widely used method for quantifying AP sites involves an Aldehyde Reactive Probe (ARP) . nih.govconsensus.app ARP is a reagent that contains an aminooxy or hydrazide group, which specifically reacts with the aldehyde at an AP site to form a stable covalent bond (an oxime or hydrazone, respectively). unc.edudojindo.com The probe is also tagged, typically with biotin, allowing for subsequent detection and quantification. pnas.orgacs.org
The process generally involves:
Reaction : The ARP reagent is incubated with the DNA sample. The probe's reactive group covalently attaches to the aldehyde at each AP site. dojindo.com
Tagging : Each AP site is now tagged with biotin.
Quantification : The biotin-tagged DNA is detected using an avidin-enzyme conjugate (like avidin-HRP), which catalyzes a colorimetric or chemiluminescent reaction. consensus.app The signal intensity is proportional to the number of AP sites.
This method is highly sensitive and has been refined to detect as few as one AP site per 10 million nucleotides. nih.govcaymanchem.com While this compound is a nucleoside analog, the commercially available reagent "Aldehyde Reactive Probe (trifluoroacetate salt)" functions on this principle of reacting with the aldehyde at an AP site. caymanchem.com Researchers have also developed novel probes with enhanced reactivity and sensitivity compared to the conventional ARP. nih.govoup.com
| Probe/Method | Limit of Detection | Principle | Reference(s) |
| Conventional ARP Assay | ~2.4 AP sites per 1x107 nucleotides | Biotinylated probe reacts with AP site aldehyde; detected with avidin-HRP. | nih.govcaymanchem.com |
| snAP-seq | Single-nucleotide resolution | Chemical tagging of AP site aldehyde, biotinylation, and sequencing-based mapping. | nih.gov |
| AA3 Probe | Greater sensitivity than ARP | Alkyne-functionalized alkoxyamine probe; detection via click chemistry with fluorescent tags. | nih.gov |
| AFM-based Detection | Single-molecule detection | Biotinylated ARP tags AP sites, which are then visualized with avidin (B1170675) via Atomic Force Microscopy. | acs.org |
Elucidation of Conformational Changes in Nucleic Acids
The absence of a nucleobase at an AP site introduces significant structural disruption and flexibility into the DNA duplex. To study these conformational changes without the chemical instability of a true abasic site, researchers synthesize oligonucleotides containing stable AP site analogs. glenresearch.comglenresearch.com The most common analog is a tetrahydrofuran (B95107) moiety (dSpacer), which replaces the entire deoxyribose-base unit and is chemically robust enough to withstand the conditions of oligonucleotide synthesis. researchgate.netnih.gov
Incorporating these analogs allows for detailed structural analysis using biophysical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR studies on duplexes with AP site analogs have shown that the DNA helix can adopt various conformations. The base opposite the lesion is often displaced into the helix to stack with the flanking base pairs, a phenomenon that is sequence-dependent. nih.gov These studies provide insights into how DNA polymerases and repair enzymes recognize and accommodate the lesion.
Thermal Denaturation (UV-Melting) : The presence of an abasic site significantly destabilizes a DNA duplex. UV-melting experiments show that oligonucleotides containing an AP site analog have a lower melting temperature (Tm) compared to their unmodified counterparts, often by around 10°C, which is comparable to the effect of a base-pair mismatch. nih.gov
These investigations are crucial for understanding how DNA repair enzymes, such as AP endonucleases, recognize the structural distortion of an abasic site to initiate repair. nih.gov
In the Design and Development of Nucleic Acid-Based Therapeutic Agents
The ability to synthesize oligonucleotides with specific modifications has paved the way for nucleic acid-based therapeutics. Modified nucleosides, including analogs of DNA damage, are being explored for their potential to create targeted drugs and modulate gene expression in novel ways.
Oligonucleotides Carrying Modified Nucleosides as Potential Prodrugs
A prodrug is an inactive compound that is converted into a pharmacologically active agent within the body. Oligonucleotides can serve as carriers for nucleoside analogs that have therapeutic effects, a strategy that can improve drug delivery and reduce systemic toxicity. nih.gov The oligonucleotide acts as a delivery vehicle, releasing the active nucleoside or nucleotide upon degradation by cellular nucleases. nih.gov
While the direct use of this compound in this context is not widely documented, the principle can be applied to oligonucleotides containing abasic site analogs. Such a strategy could be envisioned for cancer therapy:
Targeted Cytotoxicity : Many cancer cells have defects in their DNA damage response pathways. An oligonucleotide containing an abasic site mimic could be selectively toxic to these cells. The lesion itself can block replication, and if the cell is unable to repair it, this can trigger apoptosis. biosyn.com
Enzyme-Specific Release : The abasic site could be designed to be a substrate for a specific enzyme that is overexpressed in tumor cells. Cleavage at the lesion site could release a potent antimetabolite.
Enhanced Uptake : The oligonucleotide backbone can be conjugated with ligands (such as aptamers) that bind to receptors on the surface of cancer cells, facilitating targeted uptake. nih.gov
This prodrug approach has been successfully demonstrated with other modified nucleosides, such as floxuridine (B1672851), where an oligonucleotide composed of ten floxuridine units (FdU10) serves as a prodrug for the intracellular release of the active anticancer agent FdUMP. nih.gov
Role in Modulating Gene Expression and Cellular Processes
Antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs) are powerful tools for silencing gene expression by binding to a specific mRNA target. nih.govnih.gov The efficacy and specificity of these agents can be fine-tuned by chemical modifications. Incorporating an abasic site analog like ap-dU into a gene-silencing oligonucleotide is a novel strategy to modulate its mechanism of action.
Research has shown that introducing abasic substitutions into an siRNA duplex can have profound effects on its activity. nih.gov Normally, an siRNA guides the Argonaute 2 (Ago2) protein to cleave a perfectly complementary target mRNA. However, an abasic site in the central region of the siRNA's antisense strand disrupts the base-pairing required for catalytic cleavage. nih.gov
This modification can switch the mechanism from mRNA cleavage to translational repression, similar to how microRNAs (miRNAs) function. The key findings from studies using abasic-substituted siRNAs include:
Allele-Selective Silencing : By placing an abasic site opposite a single nucleotide polymorphism (SNP) in the target mRNA, it is possible to selectively silence a mutant allele while leaving the wild-type allele largely unaffected. This has been demonstrated for silencing the mutant huntingtin (HTT) and ataxin-3 (ATX-3) genes, which are responsible for Huntington's disease and Machado-Joseph disease, respectively. nih.gov
Reduced Off-Target Effects : A major challenge with siRNA therapeutics is off-target silencing, where the siRNA acts like a miRNA and represses unintended genes. Introducing modifications like abasic sites can disrupt this miRNA-like activity, thereby increasing the specificity of the drug. rsc.orgfrontiersin.org
Steric Blocking in ASOs : In the context of ASOs, an abasic site could prevent the recruitment of RNase H, an enzyme that degrades the RNA strand of a DNA-RNA hybrid. sabinai-neji.com This would convert the ASO from a tool for degrading mRNA into a steric-blocking agent that can, for example, modulate splicing or inhibit translation without destroying the mRNA transcript.
These studies demonstrate that incorporating a non-pairing, space-filling lesion like an abasic site analog is a sophisticated strategy for tailoring the activity of nucleic acid therapeutics for specific and challenging disease targets.
Contribution to Genetic and Genomic Research Methodologies
The chemical modification of nucleosides has been a cornerstone in the advancement of molecular biology, enabling the development of novel tools for genetic and genomic research. Among these, 5-substituted pyrimidine (B1678525) nucleosides have garnered significant attention due to their potential to introduce new functionalities into DNA without disrupting the fundamental Watson-Crick base pairing. The compound 2'-deoxy-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]-uridine, commonly known as this compound, and its analogs represent a key class of these modified nucleosides. Their primary contribution to genetic and genomic research methodologies lies in their role as substrates for DNA polymerases, particularly in the context of the Polymerase Chain Reaction (PCR).
The trifluoroacetyl (TFA) group in this compound serves as a protecting group for the primary amine of the aminopropargyl linker. This protection is crucial during the chemical synthesis of the nucleoside and its subsequent conversion to the triphosphate form (TFA-ap-dUTP). Once incorporated into DNA, the TFA group can be removed to expose the reactive primary amine, which can then be used for a variety of downstream applications, such as the attachment of fluorescent dyes, biotin, or other reporter molecules. This functionality is pivotal for DNA labeling in techniques like DNA sequencing and fluorescence in situ hybridization (FISH).
A systematic study by Lee et al. investigated the substrate properties of C5-modified 2'-deoxyuridine (B118206) triphosphates, including the triphosphate of the deprotected form of this compound (5-(3-aminopropyn-1-yl)-2'-deoxyuridine), in PCR amplification using Taq DNA polymerase. nih.gov This research provided valuable insights into how the structure of the C5 linker affects the efficiency of enzymatic incorporation. The study demonstrated that modifications at the 5-position of uridine (B1682114) are generally tolerated by DNA polymerases, but the nature of the linker is critical for efficient amplification. nih.gov
The ability to enzymatically incorporate nucleotides like ap-dUTP (derived from this compound) into DNA is fundamental for generating modified nucleic acids. These modified DNA strands can then be used in a variety of genomic research applications. For instance, the introduced amino groups can serve as handles for cross-linking DNA to proteins, aiding in the study of DNA-protein interactions. Furthermore, in the context of aptamer selection (SELEX), the incorporation of such modified nucleotides can expand the chemical diversity of the nucleic acid library, potentially leading to the isolation of aptamers with enhanced binding or catalytic properties. mdpi.com
The following interactive data table summarizes the relative efficiency of PCR amplification with different C5-modified dUTP analogs as reported in the study by Lee et al. nih.gov The efficiency is presented as a relative yield of the full-length PCR product compared to the control reaction with natural dTTP.
The research findings underscore the importance of linker rigidity in the design of modified nucleotides for efficient enzymatic incorporation. The propargyl linker of this compound provides a favorable scaffold for presenting the functional group without significantly hindering the polymerase activity. This property makes this compound a valuable precursor for the synthesis of functionalized dUTPs used in a range of genetic and genomic research methodologies. While this compound itself is often an intermediate, its structural features are directly relevant to the performance of its deprotected and functionalized derivatives in applications such as PCR-based DNA labeling and the generation of modified DNA libraries for in vitro selection experiments. nih.govmdpi.com
Analytical and Biophysical Characterization of Tfa Ap Du Containing Systems
Chromatographic Techniques for Separation and Purification
Chromatographic methods are indispensable for the analysis and purification of synthetic oligonucleotides, effectively separating the full-length product from synthesis-related impurities such as truncated sequences (n-1, n-2) or species with failed deprotection. lcms.cznih.gov
High-Performance Liquid Chromatography (HPLC) for Oligonucleotide Analysis
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique widely used for both the analysis and purification of oligonucleotides modified with TFA-ap-dU. nih.govlabcluster.com Reversed-phase (RP) HPLC is particularly effective, separating molecules based on hydrophobicity. labcluster.comox.ac.uk
During synthesis, the TFA group, along with the 5'-dimethoxytrityl (DMT) group, increases the hydrophobicity of the full-length oligonucleotide. This property is exploited in "DMT-on" purification, where the desired product is strongly retained on a C8 or C18 reversed-phase column while shorter, less hydrophobic failure sequences are washed away. labcluster.com After elution of the impurities, the DMT group is cleaved, and the purified oligonucleotide is collected. labcluster.com
Ion-pair reversed-phase (IP-RP) HPLC is a common modality for oligonucleotide analysis. This technique utilizes an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), in the mobile phase. idtdna.com The agent interacts with the negatively charged phosphate (B84403) backbone of the oligonucleotide, forming a neutral, hydrophobic complex that can be effectively retained and separated on the reversed-phase column. lcms.cz A typical purification protocol involves a gradient of an organic solvent like acetonitrile (B52724) in an aqueous buffer (e.g., 0.1 M TEAA). idtdna.com The elution of the oligonucleotide is monitored by UV absorbance, typically at 260 nm. ox.ac.ukidtdna.com For modified oligonucleotides, the hydrophobicity of the modification itself influences the retention time, often aiding in the separation from unmodified sequences. labcluster.com
Table 1: Representative HPLC Purification Conditions for Modified Oligonucleotides
| Parameter | Condition |
| Column | Reversed-Phase C8 or C18 ox.ac.uk |
| Buffer A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.3 idtdna.com |
| Buffer B | Acetonitrile (ACN) idtdna.com |
| Gradient | Linear gradient of Buffer B in Buffer A (e.g., 5-95% over 30 min) lumiprobe.com |
| Flow Rate | 1-4 mL/min (analytical to semi-preparative) ox.ac.ukidtdna.com |
| Detection | UV Absorbance at 260 nm ox.ac.uk |
Spectroscopic Methods for Structural and Conformational Analysis
Spectroscopic techniques are vital for confirming the identity, structure, and conformational properties of oligonucleotides containing the aminopropynyl-dU modification derived from the this compound precursor.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR for fluorinated probes)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of nucleic acids. The TFA group on the this compound precursor is particularly amenable to ¹⁹F NMR studies. The trifluoromethyl group (-CF₃) contains three magnetically equivalent fluorine atoms, which generate a single, sharp resonance in the ¹⁹F NMR spectrum. nih.gov This signal offers high sensitivity and exists in a spectral region free from background signals in biological systems.
The chemical shift of the ¹⁹F signal is highly sensitive to its local chemical environment. nih.gov Therefore, in an intact TFA-protected oligonucleotide, the ¹⁹F signal can report on the success of the incorporation and the local conformation around the modification site. Upon successful deprotection to yield the free amine, this ¹⁹F signal would disappear, providing a clear and unambiguous method to monitor the deprotection reaction's completion. Although specific data for this compound is not prevalent, the principles are well-established for other fluorinated nucleosides. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Melting Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to assess the thermal stability of DNA duplexes. labroots.comjasco-global.com When a double-stranded DNA (dsDNA) molecule is heated, the hydrogen bonds between the base pairs break, and the duplex dissociates into single strands (ssDNA) in a process called melting. jasco-global.com This transition is accompanied by an increase in UV absorbance at 260 nm, an effect known as hyperchromicity. labroots.com
By monitoring the absorbance at 260 nm as a function of temperature, a melting curve can be generated. The midpoint of this transition is defined as the melting temperature (Tₘ), a key indicator of duplex stability. labroots.comjasco-global.com Introducing a modification like aminopropynyl-dU (after TFA removal) into a DNA duplex can alter its Tₘ. Comparing the Tₘ of the modified duplex to that of an identical, unmodified duplex reveals the thermodynamic impact of the modification. An increase in Tₘ suggests stabilization, while a decrease indicates destabilization. These studies are critical for applications where duplex stability is paramount. jasco-global.com
Table 2: Hypothetical UV-Melting Data for a 15-mer Duplex Containing an Aminopropynyl-dU Modification
| Duplex Sequence (X = aminopropynyl-dU) | Tₘ (°C) in 100 mM NaCl | ΔTₘ (°C) (Modified vs. Unmodified) |
| 5'-CGC AAT TT G CGC AAT-3' 3'-GCG TTA AA C GCG TTA-5' | 55.0 | N/A |
| 5'-CGC AAT TX G CGC AAT-3' 3'-GCG TTA AA C GCG TTA-5' | 57.5 | +2.5 |
This data is illustrative and demonstrates the expected stabilizing effect of the modification.
Mass Spectrometry (e.g., MALDI MS) for Molecular Characterization
Mass spectrometry (MS) is an essential technique for the absolute confirmation of the molecular weight, and thus the composition, of synthetic oligonucleotides. colby.edu Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is particularly well-suited for the high-throughput analysis of oligonucleotides up to approximately 50-60 bases in length. umich.edusigmaaldrich.com
The method provides a precise mass measurement of the intact molecule, allowing for the verification of the full-length product and the identification of any impurities. nih.gov For an oligonucleotide synthesized with a this compound monomer, MALDI-TOF MS can be used at multiple stages. First, it can confirm the mass of the fully protected oligonucleotide, including the TFA group. More importantly, it is used to verify the final product after deprotection, confirming that the calculated mass matches the observed mass for the oligonucleotide containing the free amine of the aminopropynyl-dU modification. nih.gov The high mass accuracy of modern instruments allows for the unambiguous confirmation of the oligonucleotide's elemental composition. nih.govresearchgate.net
Table 3: Example MALDI-TOF MS Data for a Modified 12-mer Oligonucleotide
| Oligonucleotide Sequence (X = aminopropynyl-dU) | Modification Status | Calculated Mass (Da) | Observed Mass (Da) |
| 5'-GCT GX T GCT GCT-3' | TFA-Protected | 3788.4 | 3788.2 |
| 5'-GCT GX T GCT GCT-3' | Deprotected (Amine) | 3692.4 | 3692.5 |
Biophysical Techniques for Investigating Interactions and Dynamics
While the TFA group is primarily for protection, the resulting aminopropynyl-dU modification provides a versatile chemical handle for a wide range of biophysical studies. The primary amine can be readily conjugated to various probes, such as fluorophores, quenchers, or affinity tags, after the oligonucleotide has been synthesized and purified.
This post-synthesis labeling strategy enables the use of numerous advanced biophysical techniques to study molecular interactions and dynamics. For instance, conjugating a fluorescent dye allows for the investigation of protein-DNA interactions using methods like fluorescence anisotropy or fluorescence resonance energy transfer (FRET). These techniques can provide quantitative data on binding affinities, kinetics, and conformational changes that occur upon binding. The aminopropynyl linker extends the probe away from the DNA helix, potentially minimizing structural perturbations while allowing it to report on the local environment and binding events.
Future Directions and Advanced Research Perspectives for Tfa Ap Du
Exploration of Novel Synthetic Pathways and Derivatizations
Future research will focus on optimizing and diversifying the synthetic routes to TFA-ap-dU and its subsequent derivatizations. Given its propargyl (alkyne) moiety, this compound is an ideal substrate for "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) rsc.orgiris-biotech.desci-hub.se. This highly efficient and bioorthogonal reaction allows for the facile conjugation of azide-containing molecules to this compound, enabling the creation of diverse molecular architectures.
Current and Future Derivatization Strategies:
| Derivatization Type | Current Application/Mechanism | Future Research Direction |
| Click Chemistry (CuAAC) | Conjugation with azides for fluorescent labeling wikipedia.org. | Development of new click chemistry partners beyond azides to expand the range of functional groups that can be attached. rsc.orgiris-biotech.de |
| Trifluoroacetyl (TFA) Deprotection | Protection of the amino group during synthesis. beilstein-journals.org | Exploration of more selective and milder deprotection strategies for the trifluoroacetyl group to enable sequential derivatization. beilstein-journals.org |
| Nucleoside Modifications | Incorporation into DNA synthesis as a modified nucleoside. fishersci.ca | Synthesis of this compound with additional modifications to the sugar or base moieties to impart new physicochemical properties or enhance stability. |
Further exploration will involve developing greener and more atom-economical synthetic pathways for this compound itself, reducing reliance on harsh reagents or multi-step processes. The selective deprotection of the trifluoroacetyl group, for instance, using methods like 2M aqueous piperidine, can be further refined to facilitate the orthogonal functionalization of the amino group, opening avenues for more complex molecular designs beilstein-journals.org.
Advanced Applications in Diagnostics and Sensing Technologies
The established role of this compound in fluorescent labeling provides a strong foundation for its advanced applications in diagnostics and sensing. Its alkyne handle, amenable to click chemistry, allows for the precise attachment of various reporter molecules, including fluorophores, quenchers, and affinity tags wikipedia.orgresearchgate.net.
Potential Advanced Diagnostic and Sensing Applications:
Biosensor Development: this compound can be integrated into nucleic acid-based biosensors for the highly specific and sensitive detection of disease biomarkers, pathogens, or environmental contaminants. Its ability to be "clicked" with diverse signaling molecules allows for the creation of optical, electrochemical, or mass-based sensing platforms.
Multi-modal Imaging Probes: By conjugating this compound modified oligonucleotides with different imaging tags (e.g., fluorescent dyes, radioisotopes, magnetic resonance imaging (MRI) contrast agents) via click chemistry, researchers can develop multi-modal imaging agents for enhanced diagnostic capabilities nobelprize.orgnih.gov. This could enable simultaneous visualization of biological processes with complementary information from different imaging modalities.
In Situ Labeling and Detection: The bioorthogonal nature of click chemistry, facilitated by this compound, is crucial for in situ labeling in complex biological environments, including living cells and organisms researchgate.netnobelprize.orgreading.ac.uk. This allows for real-time monitoring of cellular events, such as DNA replication, transcription, or protein-nucleic acid interactions, without disrupting native biological processes. For example, similar alkyne-modified nucleosides like 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) are already widely used for tracking proliferating cells wikipedia.orgcenmed.com.
Development of Next-Generation Therapeutic Oligonucleotides
As a modified nucleoside, this compound holds significant promise in the design and development of next-generation therapeutic oligonucleotides. Chemical modifications are paramount in oligonucleotide therapeutics to improve their stability, cellular uptake, and targeting specificity, thereby enhancing their "drug-like" properties sci-hub.sebiomedres.usnih.govmdpi.com.
Role in Therapeutic Oligonucleotide Design:
Enhanced Stability and Delivery: Incorporating this compound into antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), or aptamers could impart increased nuclease resistance or facilitate targeted delivery to specific cell types or tissues. The trifluoroacetyl group or its deprotected amine could potentially interact with cellular components or delivery vehicles.
Functionalized Oligonucleotides (Clickmers): The alkyne functionality of this compound allows for the creation of "clickmers," which are modified nucleic acids where various functional groups can be precisely conjugated. This modular approach enables the development of oligonucleotides with enhanced binding affinities, novel catalytic activities, or the ability to recruit specific cellular machinery for therapeutic effect mdpi.com.
Targeted Drug Conjugates: this compound can serve as a linker to attach therapeutic payloads (e.g., small molecule drugs, peptides, or toxins) to oligonucleotides, creating targeted drug conjugates that deliver the therapeutic agent specifically to disease-relevant cells or tissues.
Integration into Emerging Biotechnologies and Genetic Engineering Tools
The bioorthogonal chemistry capabilities enabled by this compound are particularly relevant for emerging biotechnologies and genetic engineering. Bioorthogonal reactions proceed selectively in living systems without interfering with endogenous biochemical processes researchgate.netreading.ac.ukantibodysociety.org.
Applications in Biotechnology and Genetic Engineering:
Live-Cell Imaging and Tracking: this compound can be incorporated into DNA or RNA probes to visualize and track nucleic acids or their interactions with proteins in living cells. This provides invaluable insights into gene expression, replication, and repair mechanisms.
Genome and Epigenome Editing: Modified nucleosides like this compound could be utilized in advanced genome editing systems to introduce specific chemical tags or functionalities into the genome or epigenome. This might enable new strategies for precise gene regulation, epigenetic modification, or the study of DNA damage and repair pathways.
Synthetic Biology Constructs: In synthetic biology, this compound could be used to build novel genetic circuits or artificial genomes with expanded chemical functionalities. This could lead to the creation of organisms with engineered metabolic pathways, enhanced production of biomolecules, or entirely new biological functions.
Computational Modeling and Simulation of this compound Interactions with Biomolecules
Computational modeling and simulation will play a critical role in accelerating the research and development of this compound and its derivatives. These in silico approaches provide a powerful means to understand molecular interactions, predict properties, and guide experimental design frontiersin.orgunich.itresearchgate.netmdpi.comasianpubs.org.
Key Computational Approaches:
Molecular Docking: This technique can be used to predict the binding modes and affinities of this compound and its derivatives with various biomolecules, such as DNA polymerases, nucleases, or target RNA sequences. This helps in understanding how the modifications influence molecular recognition.
Molecular Dynamics (MD) Simulations: MD simulations can provide dynamic insights into the conformational changes, stability, and interactions of this compound-modified oligonucleotides in solution or when bound to proteins frontiersin.orgnih.govuu.nlpolito.it. This can help optimize the design of therapeutic oligonucleotides for improved stability and cellular delivery.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For a more detailed understanding of chemical reactions involving this compound, such as click chemistry, QM/MM simulations can be employed to study reaction mechanisms and energetics at an atomic level.
Structure-Activity Relationship (SAR) Studies: Computational methods can be used to establish quantitative structure-activity relationships (QSAR) for this compound derivatives, allowing for the rational design of new compounds with desired biological activities or improved properties.
By integrating these computational approaches with experimental validation, researchers can efficiently explore the vast chemical space of this compound derivatives, leading to the discovery of novel compounds with tailored functionalities for diverse biomedical and biotechnological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
